molecular formula C27H23ClN4O2S B2869453 N-(3-chloro-4-methylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide CAS No. 1053077-59-0

N-(3-chloro-4-methylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide

Cat. No. B2869453
CAS RN: 1053077-59-0
M. Wt: 503.02
InChI Key: ZFCRESVBKZKIJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide is a useful research compound. Its molecular formula is C27H23ClN4O2S and its molecular weight is 503.02. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

Quinazoline derivatives, including imidazo[1,2-c]quinazolines, have been extensively studied for their chemical synthesis methods and potential medicinal applications. These compounds are synthesized through various chemical reactions, exploring their potential as therapeutic agents due to their structural diversity and biological activities. For example, compounds synthesized from 2-aminothiobenzamide and isocyanates have led to new quinazolinone derivatives with potential pharmaceutical applications (Shiau et al., 1989). These synthesis methods open avenues for creating novel compounds with specific biological activities.

Antimicrobial and Antioxidant Properties

The exploration of quinazoline derivatives for their antimicrobial and antioxidant properties is another significant area of research. New derivatives have been synthesized and evaluated for their in vitro antibacterial activities, showing potent inhibitory action against tested bacterial strains (Kumar et al., 2011). These findings suggest the potential of such compounds in developing new antimicrobial agents.

Antitumor and Anticancer Activities

Quinazolinone scaffolds have been investigated for their antitumor and anticancer activities. Novel series of quinazolinone derivatives have been designed, synthesized, and evaluated for their anticancer activity, with some compounds showing broad-spectrum antitumor efficiency across various tumor cell lines (Mohamed et al., 2016). This area of research highlights the potential of quinazolinone derivatives in oncology, offering possibilities for new therapeutic agents.

Antihistaminic and Anti-inflammatory Activities

The development of new classes of H1-antihistaminic agents based on quinazolinone derivatives is a testament to the compound's versatility in drug discovery. For instance, novel quinazolinone derivatives have been synthesized and shown to protect animals from histamine-induced bronchospasm, indicating their potential as H1-antihistaminic agents (Alagarsamy et al., 2013).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN4O2S/c1-3-22(25(33)29-18-14-13-16(2)20(28)15-18)35-27-30-21-12-8-7-11-19(21)24-31-23(26(34)32(24)27)17-9-5-4-6-10-17/h4-15,22-23H,3H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCRESVBKZKIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=C(C=C1)C)Cl)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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